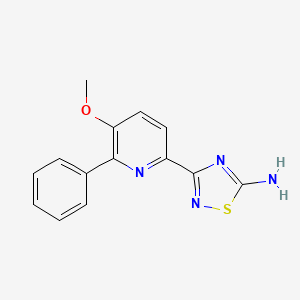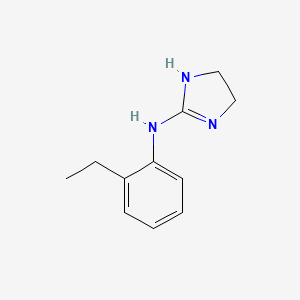
4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is a naturally occurring compound found in citronella oil . It is a type of alcohol with a molecular formula of C16H28O and is known for its distinct structure, which includes three double bonds and three methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the use of citronella oil as a starting material, followed by a series of chemical reactions to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as citronella oil. The extraction process includes distillation and purification steps to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can yield aldehydes or ketones, while reduction can produce saturated alcohols.
科学研究应用
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
作用机制
The mechanism of action of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit certain enzymes, contributing to its antimicrobial properties .
相似化合物的比较
Similar Compounds
Farnesyl Acetate: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate (Farnesyl Acetate) has an acetate group instead of a hydroxyl group.
Uniqueness
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical and biological properties. Its presence in natural sources like citronella oil also adds to its uniqueness .
属性
CAS 编号 |
35826-67-6 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3 |
InChI 键 |
KOICZDDAVPYKKX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)










